Homocarnosine sulphate

Vue d'ensemble

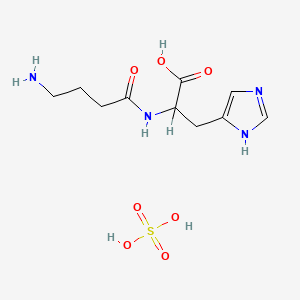

Description

Homocarnosine sulphate is a dipeptide composed of gamma-aminobutyric acid (GABA) and histidine. It is a naturally occurring compound found in the brain, where it functions as an inhibitory neuromodulator. This compound plays a role in various physiological processes, including muscle function, neuroprotection, and modulation of neurotransmitter activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Homocarnosine sulphate can be synthesized through the chemical coupling of GABA and histidine under specific reaction conditions. The reaction typically involves the use of coupling agents such as carbodiimides (e.g., EDC, DCC) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides with high purity and yield. The process involves the sequential addition of amino acids to a resin, followed by cleavage of the peptide from the resin and subsequent purification steps.

Analyse Des Réactions Chimiques

Hydrolysis of Homocarnosine

Homocarnosine is degraded by carnosinases (CN1/CN2) , which cleave the peptide bond into its constituent amino acids. Human CN1 and CN2 are Xaa-His dipeptidases with broad substrate specificity .

Key Details :

-

Substrates : Homocarnosine

-

Products : γ-aminobutyric acid (GABA) + l-histidine

-

Enzymes :

Table 1: Enzymatic Hydrolysis of Homocarnosine

| Enzyme | Substrate | Products |

|---|---|---|

| CN2 | Homocarnosine | GABA + l-histidine |

Antioxidant and Reactive Molecule Interactions

While homocarnosine’s direct interactions with reactive species are less studied than carnosine, its structural similarity suggests analogous reactivity. For example:

-

Reactive Oxygen Species (ROS) : Carnosine (β-alanyl-l-histidine) scavenges superoxide () and hydroxyl radicals () via charge-transfer complexes and imidazole-mediated mechanisms . Homocarnosine may exhibit similar activity due to its histidine moiety.

-

Aldehydes : Carnosine reacts with α,β-unsaturated aldehydes (e.g., acrolein, HNE) to form stable adducts via Schiff base formation and intramolecular cyclization . Homocarnosine’s GABA backbone may influence its reactivity compared to carnosine.

Table 2: Potential Antioxidant Mechanisms

Metabolic Proofreading

Homocarnosine synthesis involves a proofreading mechanism mediated by β-alanyl-lysine dipeptidase (PM20D2), which hydrolyzes "incorrect" dipeptides (e.g., β-alanyl-lysine) to ensure fidelity in carnosine/homocarnosine production .

Key Role :

-

PM20D2 : Corrects errors in dipeptide synthesis by degrading aberrant products.

-

Implication : Ensures selective synthesis of homocarnosine over non-functional analogs .

Analytical Detection

Homocarnosine has been detected in vivo using chemical exchange saturation transfer (CEST) MRI and liquid chromatography–tandem mass spectrometry (LC-MS/MS) . These methods confirm its presence in brain and muscle tissues .

Table 3: Analytical Techniques for Homocarnosine

| Method | Application | Sensitivity |

|---|---|---|

| CEST MRI | Non-invasive brain/muscle imaging | High spectral resolution (0.005 ppm) |

| LC-MS/MS | Quantification in biological samples | Isotopic dilution standardization |

Applications De Recherche Scientifique

Neuroprotective Effects

Homocarnosine sulphate exhibits significant neuroprotective properties, particularly in conditions associated with oxidative stress and neurodegeneration.

- Mechanisms of Action : It has been shown to modulate oxidative stress by reducing reactive oxygen species (ROS) and enhancing antioxidant defenses. This is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent.

- Case Study : A study demonstrated that homocarnosine supplementation in mice subjected to chronic cerebral ischemia resulted in reduced neuronal damage and improved cognitive function. The treatment reduced levels of malondialdehyde (a marker of oxidative stress) and increased superoxide dismutase activity, suggesting a protective effect against ischemic injury .

Modulation of Inflammation

This compound plays a role in regulating inflammatory processes, which are often exacerbated in chronic diseases.

- Mechanism : It has been observed to inhibit the activation of microglia, the brain's resident immune cells, thereby reducing neuroinflammation. This is crucial in conditions such as Alzheimer's disease and multiple sclerosis.

- Case Study : In a rodent model of experimental subarachnoid hemorrhage, treatment with homocarnosine was found to inhibit microglial activation and reduce apoptosis in cortical neurons, highlighting its potential as an anti-inflammatory agent .

Metabolic Regulation

This compound may influence glucose metabolism and insulin sensitivity, making it a candidate for therapeutic applications in metabolic disorders.

- Mechanism : Research indicates that homocarnosine can improve insulin sensitivity and reduce blood glucose levels through modulation of the NF-κB/Nrf2 signaling pathways. This is particularly relevant for conditions like type 2 diabetes.

- Case Study : A clinical trial involving patients with impaired glucose tolerance showed that supplementation with homocarnosine led to significant improvements in glycemic control and reductions in insulin resistance .

Antioxidant Properties

The antioxidant capabilities of this compound are well-documented, contributing to its protective effects against cellular damage.

- Mechanism : Homocarnosine scavenges free radicals and chelates metal ions, which can catalyze oxidative reactions. This dual action enhances cellular resilience against oxidative stress.

- Data Table: Antioxidant Activity Comparison

| Compound | Free Radical Scavenging | Metal Chelation | Reference |

|---|---|---|---|

| Homocarnosine | High | Moderate | , |

| Carnosine | Moderate | High | , |

| Anserine | Low | Low |

Potential Clinical Applications

Given its multifaceted roles, this compound holds promise for various therapeutic applications:

- Neurodegenerative Diseases : Its ability to protect neurons from oxidative damage positions it as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

- Metabolic Disorders : The modulation of glucose metabolism suggests its use in managing diabetes and metabolic syndrome.

- Inflammatory Conditions : Its anti-inflammatory properties could be beneficial in treating conditions characterized by chronic inflammation.

Mécanisme D'action

Homocarnosine sulphate exerts its effects through its interaction with neurotransmitter receptors and signaling pathways. It acts as an agonist at GABA receptors, enhancing the inhibitory effects of GABA on neuronal activity. This leads to a reduction in excitatory neurotransmission and a calming effect on the nervous system. This compound also modulates other neurotransmitter systems, such as glutamate, contributing to its neuroprotective properties.

Molecular Targets and Pathways:

GABA Receptors: this compound binds to GABA receptors, specifically the GABAA and GABAB receptors, to enhance inhibitory neurotransmission.

Glutamate Pathway: this compound modulates the glutamate pathway, reducing excitotoxicity and protecting neurons from damage.

Comparaison Avec Des Composés Similaires

Carnosine

Anserine

Balenine

Activité Biologique

Homocarnosine sulphate is a dipeptide derivative of carnosine, composed of histidine and beta-alanine, and is known for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its antioxidant properties, effects on wound healing, and potential therapeutic applications in neurological disorders.

1. Antioxidant Properties

Homocarnosine exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Research indicates that homocarnosine can scavenge free radicals and chelate transition metals, thereby reducing oxidative damage.

- Mechanism of Action : Homocarnosine acts similarly to superoxide dismutase (SOD), dismuting superoxide radicals released by neutrophils. This action is particularly relevant in conditions characterized by oxidative stress, such as inflammation and neurodegenerative diseases .

2. Wound Healing Effects

Homocarnosine has been studied for its role in promoting wound healing and tissue regeneration.

- Experimental Evidence : In a study using Wistar rats, homocarnosine was administered subcutaneously to assess its effect on granulation tissue formation. Results indicated a dose-dependent increase in granulation tissue weight and hydroxyproline content, suggesting enhanced collagen synthesis and tissue repair capabilities .

Table 1: Effects of Homocarnosine on Granulation Formation

| Dose (mg/kg) | Granulation Weight (g) | Hydroxyproline Content (µg/g) |

|---|---|---|

| 10 | 0.25 | 15 |

| 30 | 0.35 | 25 |

| 50 | 0.45 | 35 |

| 70 | 0.55 | 45 |

| 90 | 0.65 | 55 |

3. Neurological Applications

Homocarnosine has shown promise in treating neurological disorders due to its neuroprotective properties.

- Case Studies : In clinical observations involving patients with infantile spasms, treatment with homocarnosine resulted in decreased levels of homocarnosine in cerebrospinal fluid, correlating with improved clinical outcomes . Additionally, animal studies indicate that homocarnosine can ameliorate cognitive deficits associated with diabetes by modulating oxidative stress pathways .

Table 2: Clinical Outcomes of Homocarnosine Treatment in Neurological Disorders

| Condition | Treatment Duration | Outcome |

|---|---|---|

| Infantile Spasms | Variable | Controlled spasms |

| Cognitive Impairment | 8 weeks | Improved memory function |

| Stroke Recovery | 4 weeks | Reduced brain swelling |

The biological activity of homocarnosine can be attributed to several mechanisms:

- Antioxidant Activity : By scavenging free radicals, homocarnosine protects cellular components from oxidative damage.

- Metal Chelation : It effectively binds to transition metals, preventing them from catalyzing harmful reactions.

- Regulation of Neurotransmitters : Homocarnosine influences the activity of glutamate and GABA receptors, which are critical for neuronal signaling and plasticity .

5. Conclusion

This compound demonstrates significant biological activity through its antioxidant properties, promotion of wound healing, and potential therapeutic effects on neurological disorders. Its ability to modulate oxidative stress and influence cellular signaling pathways positions it as a compound of interest for further research and potential clinical applications.

Future studies should focus on elucidating the precise molecular mechanisms underlying these effects and exploring the therapeutic potential of this compound in various clinical settings.

Propriétés

Numéro CAS |

19841-48-6 |

|---|---|

Formule moléculaire |

C10H18N4O7S |

Poids moléculaire |

338.34 g/mol |

Nom IUPAC |

(2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;sulfuric acid |

InChI |

InChI=1S/C10H16N4O3.H2O4S/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;1-5(2,3)4/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);(H2,1,2,3,4)/t8-;/m0./s1 |

Clé InChI |

YQJJBZFOWMESSQ-QRPNPIFTSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |

SMILES isomérique |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |

SMILES canonique |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |

Key on ui other cas no. |

31952-91-7 19841-48-6 |

Numéros CAS associés |

3650-73-5 (Parent) |

Séquence |

XH |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.